SB228357

説明

Structure

3D Structure

特性

IUPAC Name |

N-(3-fluoro-5-pyridin-3-ylphenyl)-5-methoxy-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F4N3O2/c1-31-20-9-13-4-6-29(19(13)11-18(20)22(24,25)26)21(30)28-17-8-15(7-16(23)10-17)14-3-2-5-27-12-14/h2-3,5,7-12H,4,6H2,1H3,(H,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJLJKRFFRZRAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN2C(=O)NC3=CC(=CC(=C3)C4=CN=CC=C4)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F4N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042621 |

Source

|

| Record name | SB 228357 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181629-93-6 |

Source

|

| Record name | SB-228357 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181629936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB 228357 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-228357 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RDN2E8E97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SB228357: A Technical Guide to its Mechanism of Action as a 5-HT2C/2B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB228357 is a potent and selective antagonist of the serotonin 5-HT2C and 5-HT2B receptors. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative binding data, detailed experimental protocols for key assays, and a visualization of the associated signaling pathway. The information presented is intended to support further research and drug development efforts targeting the serotonergic system.

Core Mechanism of Action: Antagonism of 5-HT2C and 5-HT2B Receptors

This compound functions as a competitive antagonist at the 5-HT2C and 5-HT2B receptors. By binding to these receptors, it prevents the endogenous ligand, serotonin (5-hydroxytryptamine, 5-HT), from binding and initiating downstream signaling cascades. Notably, this compound also exhibits inverse agonist properties at the 5-HT2C receptor, meaning it can reduce the receptor's basal, constitutive activity in the absence of an agonist. This dual action makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT2C and 5-HT2B receptors.

Quantitative Data: Receptor Binding Affinity

The binding affinity of this compound for human serotonin receptor subtypes has been determined through radioligand binding assays. The data, presented in pKi values (the negative logarithm of the inhibition constant, Ki), demonstrate its high affinity and selectivity for the 5-HT2C and 5-HT2B receptors over the 5-HT2A subtype.

| Receptor Subtype | pKi |

| 5-HT2C | 9.0 |

| 5-HT2B | 8.0 |

| 5-HT2A | 6.9 |

Table 1: Binding affinities of this compound for human 5-HT2 receptor subtypes.

Signaling Pathway

The 5-HT2C receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gq/G11 protein pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). As an antagonist, this compound blocks the initiation of this cascade by preventing the initial agonist binding.

Caption: 5-HT2C Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay for 5-HT2C Receptors

This protocol is used to determine the binding affinity (Ki) of this compound for the 5-HT2C receptor.[1]

Materials:

-

HEK293 cells expressing human 5-HT2C receptors.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, 0.1% BSA, 0.01% ascorbic acid, pH 7.4.

-

Radioligand: [3H]-Mesulergine.

-

Non-specific binding control: 10 µM Serotonin (5-HT).

-

This compound at various concentrations.

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from HEK293 cells expressing the 5-HT2C receptor.

-

In a 96-well plate, add cell membranes, [3H]-Mesulergine (at a concentration near its Kd), and varying concentrations of this compound or the non-specific binding control.

-

Incubate the plate at 37°C for 4 hours.

-

Terminate the binding reaction by rapid filtration through the filter plates.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide (PI) Hydrolysis Assay

This assay is used to measure the functional antagonism of this compound at the 5-HT2C receptor by quantifying the inhibition of serotonin-stimulated inositol phosphate accumulation.[2]

Materials:

-

Cells stably expressing 5-HT2C receptors.

-

Serum- and inositol-free medium.

-

myo-[3H]inositol.

-

Serotonin (5-HT).

-

This compound.

-

Anion-exchange chromatography columns.

-

Scintillation counter.

Procedure:

-

Plate the cells and incubate them for 16 hours in serum- and inositol-free medium containing myo-[3H]inositol to label the cellular phosphoinositide pools.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of serotonin for 30 minutes.

-

Lyse the cells and stop the reaction.

-

Isolate the radiolabeled inositol monophosphates using anion-exchange chromatography.

-

Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Determine the ability of this compound to inhibit the serotonin-stimulated PI hydrolysis.

Haloperidol-Induced Catalepsy Reversal in Rats

This in vivo model assesses the potential of this compound to alleviate extrapyramidal side effects, a common issue with typical antipsychotic drugs.

Materials:

-

Male Sprague-Dawley rats.

-

Haloperidol solution.

-

This compound suspension.

-

Catalepsy scoring bar.

Procedure:

-

Administer this compound orally to the rats at various doses.

-

After a set pre-treatment time, administer haloperidol intraperitoneally to induce catalepsy.

-

At various time points after haloperidol administration, assess the degree of catalepsy. This is typically done by placing the rat's forepaws on a horizontal bar and measuring the time it takes for the rat to remove them.

-

Compare the catalepsy scores of rats treated with this compound to those treated with vehicle to determine if this compound can reverse the haloperidol-induced catalepsy.

Experimental Workflow Diagram

Caption: Workflow for characterizing the mechanism of action of this compound.

Conclusion

This compound is a well-characterized, selective antagonist of the 5-HT2C and 5-HT2B receptors with demonstrated in vitro and in vivo activity. Its high affinity and functional antagonism at these receptors, coupled with its ability to reverse haloperidol-induced catalepsy, highlight its potential as a research tool and a lead compound for the development of novel therapeutics targeting neuropsychiatric and other disorders where the 5-HT2C and 5-HT2B receptor pathways are implicated. The detailed methodologies provided in this guide are intended to facilitate the replication and extension of these findings.

References

An In-depth Technical Guide on the 5-HT2C Receptor Binding Affinity of SB228357

This technical guide provides a comprehensive overview of the binding characteristics of SB228357, a potent and selective 5-HT2C/2B receptor antagonist, for researchers, scientists, and drug development professionals. This document details the compound's binding affinity, the experimental protocols for its determination, and the relevant signaling pathways of the 5-HT2C receptor.

Data Presentation: this compound Binding Affinity

This compound exhibits a high affinity for the 5-HT2C receptor, with selectivity over the 5-HT2A and 5-HT2B receptor subtypes. The binding affinity is commonly expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | pKi Value | Reference(s) |

| 5-HT2C | 9.0 - 9.1 | [1][2][3] |

| 5-HT2B | 8.0 - 8.1 | [1][2][3] |

| 5-HT2A | 6.9 - 7.0 | [1][2][3] |

Note: The Ki values are derived from radioligand binding assays.

Experimental Protocols: Radioligand Binding Assay for this compound

The following is a representative protocol for a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for the human 5-HT2C receptor, synthesized from established methodologies.[4][5][6]

Objective: To determine the binding affinity (Ki) of a test compound (this compound) for the 5-HT2C receptor through competition with a radiolabeled ligand.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2C receptor.[4][5]

-

Radioligand: [3H]Mesulergine, a commonly used antagonist radioligand for the 5-HT2C receptor.[4][5][6][7][8][9]

-

Test Compound: this compound.

-

Non-specific Binding Control: Mianserin (10 µM) or another suitable 5-HT2C receptor antagonist.[4][6]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]

-

Filtration Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filters: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[4]

-

Scintillation Cocktail.

-

Instrumentation: 96-well plate harvester, scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO or HEK293 cells expressing the human 5-HT2C receptor to a sufficient density.

-

Harvest the cells and homogenize them in an appropriate buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a 96-well plate, set up the following in triplicate for each concentration of the test compound:

-

Total Binding: Membranes, [3H]Mesulergine (at a concentration near its Kd, e.g., 1 nM), and assay buffer.

-

Non-specific Binding: Membranes, [3H]Mesulergine, and a high concentration of a non-labeled antagonist (e.g., 10 µM mianserin).

-

Competition: Membranes, [3H]Mesulergine, and varying concentrations of this compound.

-

-

Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold filtration buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

5-HT2C Receptor G-Protein Signaling Pathways

Caption: 5-HT2C receptor G-protein-mediated signaling cascades.[2][10][11][12]

5-HT2C Receptor β-Arrestin Signaling and Regulation

References

- 1. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 5-HT Receptor Antagonist | DC Chemicals [dcchemicals.com]

- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]

- 7. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential radioligand binding properties of [3H]5-hydroxytryptamine and [3H]mesulergine in a clonal 5-hydroxytryptamine1C cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of SB228357

SB228357 is a potent and selective antagonist of the serotonin 5-HT2C and 5-HT2B receptors, also exhibiting inverse agonist properties. This guide provides an in-depth overview of its chemical structure, properties, and biological activity for researchers, scientists, and drug development professionals.

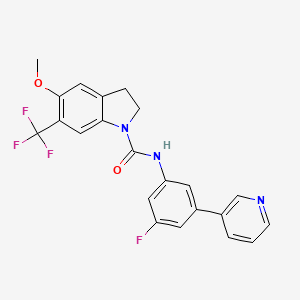

Chemical Structure and Properties

This compound, with the IUPAC name N-(3-fluoro-5-pyridin-3-ylphenyl)-5-methoxy-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide, is a synthetic organic compound.[1][2][3] Its chemical structure is characterized by a biarylcarbamoylindoline core.

| Property | Value | Source |

| Molecular Formula | C22H17F4N3O2 | [1][2][3] |

| Molecular Weight | 431.39 g/mol | [2][3] |

| CAS Number | 181629-93-6 | [1][2] |

| SMILES | COC1=C(C=C2C(=C1)CCN2C(=O)NC3=CC(=CC(=C3)C4=CN=CC=C4)F)C(F)(F)F | [2] |

| Solubility | Soluble to 100 mM in DMSO | |

| Predicted pKa | Basic pKa: 4.5 (pyridinium ion); Acidic pKa: 12.8 (amide NH) | Predicted |

| Predicted logP | 4.8 | Predicted |

Biological Activity and Mechanism of Action

This compound is a high-affinity antagonist for the human 5-HT2C and 5-HT2B receptors, with significantly lower affinity for the 5-HT2A receptor. It also acts as an inverse agonist at the 5-HT2C receptor, meaning it can reduce the receptor's basal activity in the absence of an agonist. This dual action makes it a valuable tool for studying the physiological roles of these receptors.

The antagonist activity of this compound has been demonstrated to have potential antidepressant and anxiolytic effects in animal models.[3] By blocking the 5-HT2C receptor, this compound can lead to an increase in the release of dopamine and norepinephrine in brain regions associated with mood and cognition. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.

| Target | pKi |

| 5-HT2A Receptor | 6.9 |

| 5-HT2B Receptor | 8.0 |

| 5-HT2C Receptor | 9.0 |

5-HT2C Receptor Signaling Pathway

The canonical signaling pathway for the 5-HT2C receptor involves its coupling to Gq/11 proteins. Activation of this G-protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). As an antagonist and inverse agonist, this compound blocks or reduces this signaling cascade.

Experimental Protocols

Radioligand Binding Assay

This protocol is a general method to determine the binding affinity of this compound to 5-HT2 receptor subtypes.

1. Membrane Preparation:

-

Culture cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

-

Determine protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

-

In a 96-well plate, add a fixed amount of membrane preparation (e.g., 10-20 µg protein).

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2B/2C).

-

Add varying concentrations of this compound (competitor ligand).

-

For total binding, add vehicle instead of the competitor.

-

For non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM mianserin).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide (PI) Hydrolysis Assay (Inverse Agonism)

This assay measures the ability of this compound to inhibit the basal (agonist-independent) activity of the 5-HT2C receptor.

1. Cell Culture and Labeling:

-

Culture cells expressing the 5-HT2C receptor in a suitable medium.

-

Seed cells in multi-well plates.

-

Label the cells by incubating them overnight with [3H]myo-inositol in an inositol-free medium. This incorporates the radiolabel into the membrane phosphoinositides.

2. Assay Procedure:

-

Wash the cells to remove unincorporated [3H]myo-inositol.

-

Pre-incubate the cells with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).

-

Add varying concentrations of this compound to the wells.

-

Include a control with vehicle only (to measure basal IP accumulation) and a control with a known 5-HT2C agonist (to measure stimulated IP accumulation).

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

3. Extraction and Quantification of Inositol Phosphates:

-

Stop the reaction by adding a cold acid (e.g., perchloric acid or trichloroacetic acid).

-

Separate the soluble inositol phosphates from the insoluble cell components by centrifugation.

-

Isolate the total inositol phosphates from the supernatant using anion-exchange chromatography (e.g., Dowex columns).

-

Elute the IPs and quantify the radioactivity by scintillation counting.

4. Data Analysis:

-

Plot the amount of [3H]IPs accumulated against the concentration of this compound.

-

A decrease in IP accumulation below the basal level indicates inverse agonist activity.

-

Calculate the IC50 for the reduction in basal signaling.

Attenuation of Haloperidol-Induced Catalepsy

This in vivo experiment assesses the potential antipsychotic-like activity of this compound by its ability to reverse catalepsy induced by a dopamine D2 receptor antagonist.

1. Animals and Housing:

-

Use male rats (e.g., Sprague-Dawley) of a specific weight range.

-

House the animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

-

Allow the animals to acclimate to the facility for at least one week before the experiment.

2. Drug Administration:

-

Administer this compound or vehicle orally (p.o.) at various doses.

-

After a specific pretreatment time (e.g., 60 minutes), administer haloperidol (e.g., 1 mg/kg, intraperitoneally, i.p.) to induce catalepsy.

3. Catalepsy Assessment (Bar Test):

-

At fixed time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy.

-

Gently place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.

-

Measure the time (latency) it takes for the rat to remove both forepaws from the bar.

-

A maximum cut-off time (e.g., 180 seconds) is typically used.

4. Data Analysis:

-

Compare the catalepsy scores (latency to descend) between the vehicle-treated and this compound-treated groups.

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if this compound significantly reduces the catalepsy induced by haloperidol.

This comprehensive guide provides a solid foundation for researchers interested in the chemical and biological properties of this compound. The detailed methodologies and pathway diagrams offer valuable resources for designing and interpreting experiments involving this potent 5-HT2C/2B receptor antagonist.

References

An In-depth Technical Guide to the Synthesis and Derivatives of SB228357

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for SB228357, a potent and selective 5-HT2C receptor antagonist. It further explores the landscape of its derivatives, presenting key quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound: this compound

This compound, with the chemical name N-(3-fluoro-5-pyridin-3-ylphenyl)-5-methoxy-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide, is a well-characterized antagonist of the serotonin 5-HT2C and 5-HT2B receptors.[1][2] It has demonstrated potential antidepressant and anxiolytic effects in preclinical studies.[1][2] The compound was originally developed by SmithKline Beecham (now GlaxoSmithKline).

Chemical Structure:

A 2D representation of the chemical structure of this compound.

Synthesis Pathway

The synthesis of this compound and its analogs, classified as biarylcarbamoylindolines, has been detailed in the scientific literature. The general synthetic approach involves the coupling of a substituted indoline with a biaryl isocyanate or a related reactive intermediate.

General Synthesis Scheme:

General synthetic scheme for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the synthesis of analogous biarylcarbamoylindolines.

Step 1: Synthesis of the Substituted Indoline (5-methoxy-6-(trifluoromethyl)indoline)

A detailed, multi-step synthesis is typically required to produce the specifically substituted indoline core. This often begins with a commercially available substituted aniline or nitrobenzene and involves steps such as cyclization, reduction, and functional group manipulation to install the methoxy and trifluoromethyl groups at the desired positions.

Step 2: Synthesis of the Biaryl Isocyanate (3-fluoro-5-(pyridin-3-yl)phenyl isocyanate)

This intermediate is generally prepared from the corresponding aniline (3-fluoro-5-(pyridin-3-yl)aniline). The aniline is synthesized via a Suzuki coupling reaction between a pyridine boronic acid and a suitably substituted bromo- or iodoaniline. The resulting biaryl aniline is then converted to the isocyanate using a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base.

Step 3: Coupling of the Indoline and Isocyanate

To a solution of 5-methoxy-6-(trifluoromethyl)indoline in an aprotic solvent such as dichloromethane, an equimolar amount of 3-fluoro-5-(pyridin-3-yl)phenyl isocyanate is added. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography. The product, this compound, is then isolated and purified by standard techniques such as column chromatography or recrystallization.

Derivatives of this compound

The core structure of this compound has been modified to explore structure-activity relationships (SAR) and optimize pharmacological properties. Modifications have been made to both the indoline and the biaryl moieties.

| Compound ID | R1 (Indoline) | R2 (Biaryl) | pKi (5-HT2C) | pKi (5-HT2B) | pKi (5-HT2A) |

| This compound | 5-OCH3, 6-CF3 | 3-F, 5-(3-pyridyl) | 9.0 | 8.0 | 6.9 |

| Analog 1 | 5-CH3, 6-CF3 | 2-((2-CH3-3-pyridyl)oxy)-5-pyridyl | 8.8 | 7.5 | <6.0 |

| Analog 2 | H | 3-F, 5-(3-pyridyl) | 8.5 | 7.8 | 6.5 |

| Analog 3 | 5-OCH3, 6-Cl | 3-F, 5-(3-pyridyl) | 8.9 | 8.1 | 6.8 |

Table 1: Quantitative data for this compound and selected derivatives.

Signaling Pathway of the 5-HT2C Receptor

This compound exerts its effects by antagonizing the 5-HT2C receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT2C receptor involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC).

Canonical 5-HT2C receptor signaling pathway.

Upon activation by serotonin, the 5-HT2C receptor facilitates the exchange of GDP for GTP on the Gαq subunit.[3][4][5] The activated Gαq then stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[3] DAG remains in the plasma membrane and, in conjunction with Ca²⁺, activates protein kinase C (PKC).[3] These signaling events ultimately lead to a variety of cellular responses. This compound, as an antagonist, blocks the initial binding of serotonin, thereby inhibiting this entire cascade.

Beyond the canonical Gq pathway, 5-HT2C receptors can also couple to other signaling cascades, including the activation of phospholipase A2 (PLA2) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[4]

Conclusion

This compound represents a significant scaffold in the development of 5-HT2C receptor antagonists. The synthetic pathway, centered around the coupling of a substituted indoline with a biaryl isocyanate, offers a versatile platform for the generation of a diverse range of derivatives. The exploration of these derivatives has provided valuable insights into the structure-activity relationships at the 5-HT2C receptor. A thorough understanding of both the chemical synthesis and the underlying signaling pathways is crucial for the rational design of novel therapeutic agents targeting this important receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Biarylcarbamoylindolines are novel and selective 5-HT(2C) receptor inverse agonists: identification of 5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]- 5-pyridyl]carbamoyl]-6-trifluoromethylindoline (SB-243213) as a potential antidepressant/anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(3-Fluoro-5-(pyridin-3-yl)phenyl)-5-methoxy-6-(trifluoro… [cymitquimica.com]

In Vitro Characterization of SB228357: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological characteristics of SB228357, a selective antagonist of the serotonin 5-HT2B and 5-HT2C receptors. The information presented herein is intended to support further research and drug development efforts by providing key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Pharmacological Data

This compound exhibits a distinct binding affinity profile for the human serotonin 5-HT2 receptor subtypes. The compound displays high affinity for the 5-HT2C receptor, moderate affinity for the 5-HT2B receptor, and lower affinity for the 5-HT2A receptor. This selectivity profile is critical for its targeted pharmacological effects.

Table 1: Binding Affinity of this compound at Human 5-HT2 Receptors

| Receptor Subtype | pKi | Ki (nM) |

| 5-HT2A | 6.9 | 125.9 |

| 5-HT2B | 8.0 | 10.0 |

| 5-HT2C | 9.0 | 1.0 |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Mechanism of Action: 5-HT2C Receptor Antagonism

This compound functions as a potent antagonist at the 5-HT2C receptor. The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Upon activation by its endogenous ligand, serotonin (5-HT), the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the binding of serotonin, this compound inhibits this signaling cascade. Furthermore, this compound has been shown to exhibit inverse agonism, meaning it can reduce the basal, constitutive activity of the 5-HT2C receptor in the absence of an agonist.[1]

Signaling Pathway Diagram

Experimental Protocols

The following sections detail the methodologies used to characterize the in vitro pharmacology of this compound.

Radioligand Binding Assay for Determination of Ki

This assay is used to determine the binding affinity of this compound for the 5-HT2A, 5-HT2B, and 5-HT2C receptors.

1. Membrane Preparation:

-

Cells stably expressing the human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptor are harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron homogenizer.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in a suitable assay buffer, and the protein concentration is determined using a standard method such as the Bradford or BCA assay.

2. Binding Assay Protocol:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

50 µL of membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

25 µL of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B/2C) at a concentration close to its Kd value.

-

25 µL of assay buffer containing increasing concentrations of this compound (the competitor).

-

-

For the determination of non-specific binding, a high concentration of a non-labeled competing ligand (e.g., 10 µM mianserin) is used instead of this compound.

-

For the determination of total binding, only the assay buffer is added.

-

The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is counted using a scintillation counter.

3. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation:[2][3][4][5] Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

The pKi is calculated as the negative logarithm of the Ki.

Phosphoinositide (PI) Hydrolysis Assay

This functional assay is used to determine the antagonist activity of this compound at the 5-HT2C receptor by measuring the accumulation of inositol phosphates.

1. Cell Culture and Labeling:

-

Cells stably expressing the human 5-HT2C receptor are seeded in multi-well plates (e.g., 24-well plates).

-

The cells are incubated for 18-24 hours in an inositol-free medium supplemented with [3H]myo-inositol (e.g., 0.5 µCi/mL) to label the cellular phosphoinositide pools.

2. Assay Protocol:

-

After the labeling period, the cells are washed with a serum-free medium to remove unincorporated [3H]myo-inositol.

-

The cells are then pre-incubated for a short period (e.g., 15-30 minutes) in an assay buffer containing LiCl (e.g., 10 mM). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

The cells are then pre-incubated with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Following the pre-incubation with the antagonist, the cells are stimulated with a specific concentration of serotonin (e.g., a concentration that gives 80% of the maximal response, EC80) for a set time (e.g., 30-60 minutes).

-

The stimulation is terminated by the addition of a cold acid solution (e.g., 10% trichloroacetic acid or 0.1 M HCl) to lyse the cells and stop the enzymatic reactions.

3. Isolation and Quantification of Inositol Phosphates:

-

The cell lysates are collected, and the total inositol phosphates are separated from the free [3H]myo-inositol using anion-exchange chromatography.

-

Dowex AG1-X8 resin (formate form) columns are commonly used for this separation.

-

The cell lysate is applied to the column. The column is then washed with water to remove the free inositol.

-

The total inositol phosphates are eluted from the column using a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

The eluate containing the [3H]-labeled inositol phosphates is collected in scintillation vials.

-

A scintillation cocktail is added, and the radioactivity is quantified using a scintillation counter.

4. Data Analysis:

-

The data are expressed as the percentage of the response to the agonist (serotonin) alone.

-

The concentration of this compound that inhibits 50% of the agonist-induced inositol phosphate accumulation (IC50) is determined by non-linear regression analysis.

-

This IC50 value provides a measure of the functional antagonist potency of this compound.

References

- 1. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 3. m.youtube.com [m.youtube.com]

- 4. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 5. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of SB228357: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB228357 is a selective antagonist of the serotonin 5-HT2C receptor, with secondary affinity for the 5-HT2B receptor.[1] As a member of the 5-HT2 receptor antagonist class, this compound holds potential for the investigation and treatment of various central nervous system (CNS) disorders. The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating the release of key neurotransmitters, including dopamine and norepinephrine.[2] Its involvement in processes such as mood, appetite, and cognition has made it a significant target for drug discovery. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the blockade of 5-HT2C receptors. This antagonism leads to a disinhibition of dopaminergic and noradrenergic neurons, resulting in increased levels of these neurotransmitters in key brain regions.[2]

Quantitative Pharmacodynamic Data

The following table summarizes the known binding affinities of this compound for various serotonin receptor subtypes.

| Receptor Subtype | Binding Affinity (pKi) | Selectivity over 5-HT2A | Selectivity over 5-HT2B |

| 5-HT2C | 9.0 | 100-fold | 10-fold |

| 5-HT2B | 8.0 | - | - |

| 5-HT2A | 6.9 | - | - |

Data sourced from[1]

In Vivo Pharmacodynamic Effects: Reversal of Haloperidol-Induced Catalepsy

This compound has been shown to be effective in animal models of extrapyramidal side effects, a common adverse effect of typical antipsychotic medications. In one key study, this compound significantly reversed catalepsy induced by the dopamine D2 receptor antagonist haloperidol in rats.[1]

| Animal Model | Treatment | Doses of this compound (p.o.) | Effect |

| Rat | Haloperidol (1.13 mg/kg, i.p.) | 0.32 - 10 mg/kg | Significant reversal of catalepsy |

Data sourced from[1]

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound, including its half-life, clearance, volume of distribution, oral bioavailability, and brain penetration, are not currently available in publicly accessible literature.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established techniques for studying 5-HT2C receptor antagonists.

Radioligand Binding Assay for 5-HT2 Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of this compound for 5-HT2A, 5-HT2B, and 5-HT2C receptors.

1. Materials:

-

HEK293 cells stably expressing human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptors.

-

Radioligands: [³H]-ketanserin (for 5-HT2A), [³H]-mesulergine (for 5-HT2B and 5-HT2C).

-

This compound.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

2. Methods:

-

Membrane Preparation: Homogenize the HEK293 cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Competition Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-radioactive ligand for the respective receptor.

-

Incubate the plates at room temperature for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.[3]

-

In Vivo Reversal of Haloperidol-Induced Catalepsy in Rats

This protocol describes the methodology for assessing the ability of this compound to reverse catalepsy induced by haloperidol.[1]

1. Animals:

-

Male Sprague-Dawley rats (200-250g).

2. Materials:

-

Haloperidol.

-

This compound.

-

Vehicle for drug administration.

-

Catalepsy scoring apparatus (e.g., a horizontal bar).

3. Methods:

-

Drug Administration:

-

Administer haloperidol (1.13 mg/kg) intraperitoneally (i.p.) to induce catalepsy.

-

At a designated time point prior to the catalepsy test, administer this compound (0.32 - 10 mg/kg) or vehicle orally (p.o.).

-

-

Catalepsy Assessment:

-

At various time points after haloperidol administration (e.g., 30, 60, and 90 minutes), place the rat's forepaws on a horizontal bar raised a few inches from the surface.

-

Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.

-

-

Data Analysis:

-

Compare the descent latencies of the this compound-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA). A significant reduction in descent latency indicates a reversal of catalepsy.

-

Visualizations

5-HT2C Receptor Signaling Pathway

Caption: Canonical signaling pathway of the 5-HT2C receptor and the antagonistic action of this compound.

Experimental Workflow for In Vivo Catalepsy Study

Caption: Workflow for assessing the reversal of haloperidol-induced catalepsy by this compound in rats.

Conclusion

This compound is a potent and selective 5-HT2C receptor antagonist with demonstrated in vivo efficacy in a preclinical model of antipsychotic-induced extrapyramidal side effects. While its pharmacodynamic profile at the receptor level is well-characterized, a comprehensive understanding of its pharmacokinetic properties remains elusive based on publicly available data. Further research is warranted to fully elucidate the absorption, distribution, metabolism, and excretion of this compound, which will be critical for its potential development as a therapeutic agent. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals interested in further investigating this compound.

References

An In-Depth Technical Guide to SB228357 for Studying Serotonin System Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB228357 is a potent and selective antagonist of the serotonin 5-HT2C and 5-HT2B receptors, making it a valuable pharmacological tool for elucidating the complex roles of these receptors in the central nervous system. Its high affinity for the 5-HT2C receptor, in particular, allows for the targeted investigation of serotonergic modulation of various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, detailed experimental protocols for its use in preclinical research, and a summary of its effects on neurotransmitter systems and behavior.

Pharmacological Profile of this compound

This compound exhibits a high affinity for the human 5-HT2C receptor, with approximately 10-fold selectivity over the 5-HT2B receptor and 100-fold selectivity over the 5-HT2A receptor.[1] This selectivity profile makes it a preferred tool for isolating the effects of 5-HT2C receptor blockade. The compound also displays inverse agonist properties in some functional assays.

Chemical Properties

| Property | Value |

| Molecular Formula | C₂₂H₁₇F₄N₃O₂ |

| Molecular Weight | 431.39 g/mol |

| CAS Number | 181629-93-6 |

Receptor Binding Affinities

The binding affinities of this compound for human serotonin receptor subtypes are summarized below. The pKi value is the negative logarithm of the equilibrium dissociation constant (Ki), and a higher pKi value indicates a higher binding affinity.

| Receptor Subtype | pKi | Reference |

| 5-HT2C | 9.0 | [2] |

| 5-HT2B | 8.0 | [2] |

| 5-HT2A | 6.9 | [2] |

Key In Vivo Applications and Experimental Protocols

This compound has been instrumental in preclinical studies investigating the role of the 5-HT2C receptor in various behavioral and neurochemical paradigms.

Attenuation of Haloperidol-Induced Catalepsy

Antagonism of 5-HT2C receptors is known to alleviate the extrapyramidal side effects associated with typical antipsychotics like haloperidol. This compound has been shown to dose-dependently attenuate haloperidol-induced catalepsy in rats, providing a robust in vivo model to study this interaction.[1]

-

Animals: Male Sprague-Dawley rats (200-250g) are commonly used.

-

Drug Administration:

-

Catalepsy Assessment:

-

At a specified time post-haloperidol injection (e.g., 90 minutes), assess catalepsy.[1]

-

A common method is the bar test, where the rat's forepaws are placed on a horizontal bar (e.g., 9 cm high).

-

The time taken for the rat to remove both paws from the bar is measured. A cut-off time (e.g., 30 seconds) is typically used, and if the rat remains on the bar for this duration, it is considered cataleptic.[1]

-

-

Data Analysis: The number of cataleptic rats per group or the mean latency to descend is recorded and analyzed.

| This compound Dose (mg/kg, p.o.) | Number of Cataleptic Rats (out of 6) | Reference |

| Vehicle | 6 | [1] |

| 0.32 | 4 | [1] |

| 1.0 | 3 | [1] |

| 3.2 | 2 | [1] |

| 10 | 1 | [1] |

Assessment of Anxiolytic-Like Effects

The 5-HT2C receptor is implicated in the modulation of anxiety. The anxiolytic potential of 5-HT2C antagonists like this compound can be evaluated using standard behavioral paradigms such as the elevated plus maze (EPM). An increase in the time spent in the open arms of the maze is indicative of an anxiolytic-like effect.

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Animals: Mice or rats are commonly used.

-

Procedure:

-

Administer this compound at the desired doses and route.

-

After the appropriate pretreatment time, place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set duration (e.g., 5 minutes).[3]

-

Record the session using a video camera for later analysis.

-

-

Parameters Measured:

-

Time spent in the open and closed arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled (to assess general locomotor activity).

-

Evaluation of Antidepressant-Like Activity

The forced swim test (FST) is a widely used behavioral screen for antidepressant-like activity. A decrease in immobility time in this test is interpreted as an antidepressant-like effect.

-

Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

-

Animals: Mice or rats are typically used.

-

Procedure:

-

Administer this compound at the desired doses and route.

-

After the pretreatment period, place the animal in the water cylinder for a set duration (e.g., 6 minutes).

-

The session is typically video-recorded.

-

-

Parameter Measured:

-

Immobility time (the time the animal spends making only the minimal movements necessary to keep its head above water). The last 4 minutes of the 6-minute session are often analyzed.

-

In Vivo Microdialysis for Neurotransmitter Monitoring

In vivo microdialysis is a powerful technique to measure extracellular levels of neurotransmitters, such as dopamine and serotonin, in specific brain regions of freely moving animals. This method can be used to assess the impact of this compound on the serotonergic and dopaminergic systems.

Experimental Protocol: In Vivo Microdialysis in Rats

-

Surgery:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).

-

-

Microdialysis Probe Insertion:

-

After a recovery period, insert a microdialysis probe (e.g., 2-4 mm membrane length) through the guide cannula.

-

-

Perfusion and Sampling:

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration:

-

After establishing a stable baseline of neurotransmitter levels, administer this compound.

-

Continue collecting dialysate samples to monitor changes in neurotransmitter concentrations.

-

-

Sample Analysis (HPLC-ECD):

-

Analyze the collected dialysates using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify dopamine, serotonin, and their metabolites.

-

Signaling Pathways and Experimental Workflows

5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a cascade of intracellular events. The primary pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: Simplified 5-HT2C receptor Gq signaling pathway.

Preclinical Characterization Workflow for a 5-HT2C Antagonist

The following diagram outlines a typical preclinical workflow for characterizing a novel 5-HT2C receptor antagonist like this compound.

Caption: Preclinical drug discovery workflow for a CNS antagonist.

Conclusion

This compound is a well-characterized and selective 5-HT2C/2B receptor antagonist that serves as an indispensable tool for researchers in neuroscience and drug development. Its utility in a range of in vivo models, combined with its well-defined pharmacological profile, allows for the precise investigation of the serotonin system's function in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for the effective use of this compound in advancing our understanding of serotonergic neurotransmission.

References

SB228357: An In-Depth Technical Guide on a Selective 5-HT2C/2B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB228357 is a potent and selective antagonist of the serotonin 5-HT2C and 5-HT2B receptors, with demonstrated inverse agonist properties. It has shown potential as a therapeutic agent for neuropsychiatric disorders, exhibiting antidepressant and anxiolytic effects in preclinical models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, detailed experimental protocols, and the relevant signaling pathways. Although development was discontinued in the preclinical phase by GlaxoSmithKline, the data available on this compound provides valuable insights for the development of new therapeutics targeting the serotonergic system.

Introduction

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical modulator of a wide range of physiological and psychological processes. Among the numerous 5-HT receptor subtypes, the 5-HT2C receptor has emerged as a significant target for the treatment of depression, anxiety, and other central nervous system disorders. This compound is a research compound that selectively antagonizes the 5-HT2C and 5-HT2B receptors. This document collates the available preclinical data on this compound to serve as a technical resource for researchers in pharmacology and drug development.

Mechanism of Action

This compound acts as a competitive antagonist at 5-HT2C and 5-HT2B receptors. Furthermore, it displays inverse agonist activity at the 5-HT2C receptor, meaning it can reduce the basal activity of the receptor in the absence of an agonist. This dual action makes it a valuable tool for probing the function of the 5-HT2C receptor and a potential therapeutic agent for conditions associated with hyper-serotonergic states.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity of this compound at Human 5-HT Receptors

| Receptor Subtype | pKi | Selectivity vs. 5-HT2C |

| 5-HT2C | 9.0 | - |

| 5-HT2B | 8.0 | 10-fold |

| 5-HT2A | 6.9 | 126-fold |

Data compiled from publicly available research.

Table 2: In Vivo Efficacy of this compound in a Model of Extrapyramidal Side Effects

| Animal Model | Treatment | Dose Range (mg/kg, p.o.) | Outcome |

| Haloperidol-Induced Catalepsy in Rats | This compound | 0.32 - 10 | Significant reversal of catalepsy |

Data from preclinical studies.

Signaling Pathways

This compound exerts its effects by modulating the signaling cascade downstream of the 5-HT2C receptor. The primary signaling pathway for the 5-HT2C receptor involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the characterization of this compound are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for 5-HT receptors.

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the ability of this compound to act as an antagonist or inverse agonist by quantifying its effect on the production of inositol phosphates.

Haloperidol-Induced Catalepsy in Rats

This in vivo model assesses the potential of this compound to mitigate extrapyramidal side effects, which are often associated with antipsychotic drugs and can be modulated by the serotonergic system.

Pharmacokinetics, Safety, and Toxicology

Detailed pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and comprehensive toxicology data for this compound are not extensively available in the public domain. This is consistent with its status as a preclinical compound whose development was discontinued.

Therapeutic Potential and Future Directions

The preclinical profile of this compound as a selective 5-HT2C/2B antagonist with in vivo efficacy in a model relevant to neuropsychiatric drug side effects highlights the potential of targeting this receptor. While the development of this compound itself was halted, the data gathered from its investigation provides a valuable foundation for the design of new chemical entities with improved pharmacokinetic and safety profiles. Further research into the role of 5-HT2C and 5-HT2B receptors in mood and anxiety disorders is warranted and could lead to the development of novel and more effective treatments.

Conclusion

This compound is a well-characterized selective 5-HT2C/2B receptor antagonist and inverse agonist. The available preclinical data demonstrate its potential in modulating serotonergic pathways relevant to psychiatric disorders. This technical guide consolidates the key findings on this compound, offering a valuable resource for researchers and drug developers working on novel therapeutics targeting the 5-HT system. The insights gained from the study of this compound can inform the design and development of the next generation of serotonergic drugs.

Methodological & Application

Application Notes and Protocols for SB228357 in Rat Models of Anxiety

Disclaimer: Direct experimental data on the use of SB228357 in rat models of anxiety is limited in publicly available literature. The following application notes and protocols are based on the well-characterized and selective 5-HT2C receptor antagonist, SB-242084 , which is structurally and functionally related to this compound. Researchers should use this information as a starting point and conduct dose-response studies to determine the optimal conditions for this compound.

Introduction

This compound is a selective antagonist of the serotonin 2C (5-HT2C) receptor. The 5-HT2C receptor is implicated in the regulation of mood, anxiety, and feeding behavior. Antagonism of this receptor is a promising mechanism for anxiolytic drug development. Preclinical studies in rodent models are essential to characterize the anxiolytic potential of compounds like this compound. This document provides detailed protocols for evaluating the anxiolytic-like effects of this compound in rat models of anxiety, based on data from the closely related compound SB-242084.

Mechanism of Action: 5-HT2C Receptor Antagonism in Anxiety

Serotonin (5-HT) plays a complex role in anxiety. The 5-HT2C receptor, when activated, is generally considered to mediate anxiogenic (anxiety-promoting) effects. Therefore, blocking this receptor with an antagonist like this compound is hypothesized to produce anxiolytic (anxiety-reducing) effects. This is thought to occur, in part, by modulating downstream dopaminergic and noradrenergic pathways in brain regions associated with fear and anxiety, such as the amygdala and prefrontal cortex.

Quantitative Data Summary (Based on SB-242084)

The following tables summarize the effective doses and observed effects of the 5-HT2C antagonist SB-242084 in various rat models of anxiety. This data can be used to guide dose selection for this compound.

Table 1: Anxiolytic-like Effects of SB-242084 in Rat Anxiety Models

| Behavioral Test | Species/Strain | Administration Route | Dose Range (mg/kg) | Key Anxiolytic-like Effects | Reference Compound and Dose (mg/kg) |

| Social Interaction Test | Rat (Sprague-Dawley) | Intraperitoneal (i.p.) | 0.1 - 1 | Increased time in social interaction | Diazepam |

| Geller-Seifter Conflict Test | Rat | Intraperitoneal (i.p.) | 0.1 - 1 | Increased punished responding | Diazepam |

| Elevated Plus Maze | Rat (Wistar) | Intraperitoneal (i.p.) | 1 | Increased time in open arms, increased open arm entries | Alprazolam |

| Learned Helplessness (Shuttle Box Escape) | Rat (Fischer 344) | Intraperitoneal (i.p.) | 1 | Blocked stress-induced deficits in escape learning | N/A |

Table 2: Effects of SB-242084 on Locomotor Activity in Rats

| Test Condition | Species/Strain | Administration Route | Dose (mg/kg) | Effect on Locomotor Activity |

| Social Interaction Arena | Rat (Wistar) | Intraperitoneal (i.p.) | 1 | Increased |

| Elevated Plus Maze | Rat | Intraperitoneal (i.p.) | 0.1 - 3 | General increase |

| Spontaneous Activity | Rat (Sprague-Dawley) | Intraperitoneal (i.p.) | 1 | Potentiated hyperactivity induced by stimulants |

Note: It is crucial to assess locomotor activity as it can be a confounding factor in the interpretation of anxiety tests.

Experimental Protocols

General Preparation and Administration

-

Compound Preparation: For intraperitoneal (i.p.) administration, this compound should be dissolved in a suitable vehicle. A common vehicle for SB-242084 is a solution of 10% (2-hydroxypropyl)-β-cyclodextrin in saline. The solution should be prepared fresh on the day of the experiment.

-

Animal Acclimation: Rats should be housed in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle and allowed to acclimate for at least one week before behavioral testing.

-

Administration: this compound or vehicle should be administered via i.p. injection at a volume of 1 ml/kg body weight. Based on related compounds, a pre-treatment time of 30 minutes before testing is a reasonable starting point.

Elevated Plus Maze (EPM)

This test assesses anxiety-like behavior based on the conflict between a rat's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms)

-

Video tracking system and software

-

This compound solution and vehicle

-

Syringes and needles for i.p. injection

Protocol:

-

Administer this compound or vehicle to the rats 30 minutes prior to the test.

-

Place the rat in the center of the maze, facing one of the open arms.

-

Allow the rat to explore the maze for 5 minutes.

-

Record the session using the video tracking system.

-

After the 5-minute session, return the rat to its home cage.

-

Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.

-

Analyze the video recordings for the following parameters:

-

Time spent in the open and closed arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled (to assess locomotor activity).

-

Expected Outcome: An anxiolytic compound like this compound is expected to increase the time spent in and the number of entries into the open arms compared to the vehicle-treated group, without significantly altering the total distance traveled.

Fear Conditioning

This paradigm assesses fear learning and memory. It involves pairing a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), like a mild footshock.

Materials:

-

Fear conditioning chamber with a grid floor for footshock delivery, a speaker for auditory cues, and a video camera.

-

Software to control the presentation of stimuli and record freezing behavior.

-

This compound solution and vehicle.

Protocol:

Day 1: Conditioning

-

Place the rat in the fear conditioning chamber and allow a 2-3 minute habituation period.

-

Present the auditory CS (e.g., 80 dB tone for 30 seconds).

-

Co-terminate the CS with the US (e.g., 0.5-1.0 mA footshock for 1-2 seconds).

-

Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.

-

Return the rat to its home cage.

Day 2: Contextual Fear Test

-

Administer this compound or vehicle 30 minutes prior to the test.

-

Place the rat back into the same conditioning chamber for 5-8 minutes without presenting the CS or US.

-

Measure the percentage of time the rat exhibits freezing behavior.

Day 3: Cued Fear Test

-

Administer this compound or vehicle 30 minutes prior to the test.

-

Place the rat in a novel context (different chamber with altered visual, tactile, and olfactory cues).

-

After a 2-3 minute habituation period, present the CS (tone) for several minutes.

-

Measure the percentage of time the rat freezes during the CS presentation.

Expected Outcome: An anxiolytic compound may reduce the freezing behavior in either the contextual or cued fear test, indicating a reduction in the expression of learned fear.

Social Interaction Test

This test measures anxiety by quantifying the social behavior of a rat when placed in a novel and brightly lit environment. Anxious rats tend to exhibit reduced social interaction.

Materials:

-

Open field arena, brightly lit.

-

Video camera and tracking software.

-

This compound solution and vehicle.

-

Unfamiliar, weight-matched male rats.

Protocol:

-

House rats individually for 3-5 days prior to the test to increase their motivation for social interaction.

-

On the test day, administer this compound or vehicle to both rats in a pair 30 minutes before the test.

-

Place the pair of unfamiliar, weight-matched rats in the center of the brightly lit open field arena.

-

Record their behavior for 10 minutes.

-

Analyze the recordings for the total time spent in active social interaction (e.g., sniffing, grooming, following, and crawling over/under each other).

-

Also measure locomotor activity to rule out confounding effects.

Expected Outcome: An anxiolytic effect of this compound would be demonstrated by a significant increase in the time spent in active social interaction compared to the vehicle-treated pairs, without a significant change in overall locomotor activity.[1]

Pharmacokinetics (Based on General Knowledge of Similar Compounds)

-

Bioavailability: The oral bioavailability of small molecule drugs can vary significantly. It is recommended to perform initial pharmacokinetic studies to determine the plasma and brain concentrations of this compound after oral and intraperitoneal administration.

-

Half-life: The half-life of the compound will determine the appropriate pre-treatment time and the duration of its effects.

-

Brain Penetrance: For a centrally acting drug like this compound, it is essential that it can cross the blood-brain barrier. SB-242084 is known to be brain penetrant.[1]

Researchers should consider conducting a preliminary pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in rats to optimize the dosing regimen for behavioral experiments.

References

Application Notes and Protocols for SB228357 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB228357 is a potent and selective antagonist of the serotonin 5-HT2C receptor, also exhibiting inverse agonist properties. This makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT2C receptor in vitro. The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is primarily coupled to Gq/11, which activates the phospholipase C (PLC) signaling cascade. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively. Consequently, this can trigger downstream signaling pathways, including the ERK/MAPK cascade.

These application notes provide detailed protocols for utilizing this compound in common cell culture assays to study 5-HT2C receptor signaling. The protocols are designed for use with commercially available cell lines stably expressing the recombinant human 5-HT2C receptor, such as CHO-K1 or HEK293 cells.[1][2][3]

Data Presentation

The following table summarizes the in vitro potency of this compound at human serotonin 5-HT2 receptors.

| Receptor Subtype | pKi | IC50 | Cell Line | Assay Description |

| 5-HT2C | 9.0 | 10 nM (0.01 µM) | CHO-K1 | Inhibition of 5-HT-induced calcium influx measured by aequorin luminescence. [4] |

| 5-HT2B | 8.0 | - | - | - |

| 5-HT2A | 6.9 | - | - | - |

-

pKi: The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist to the receptor. A higher pKi value signifies a higher affinity.

-

IC50: The half-maximal inhibitory concentration, representing the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Signaling Pathway

The diagram below illustrates the canonical signaling pathway of the 5-HT2C receptor and the point of inhibition by this compound.

Experimental Protocols

Cell Culture

This protocol describes the basic maintenance of CHO-K1 or HEK293 cells stably expressing the human 5-HT2C receptor.

Materials:

-

CHO-K1/5-HT2C or HEK293/5-HT2C stable cell line

-

Culture Medium:

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution (0.25%)

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Maintain cells in T-75 flasks in the appropriate culture medium.

-

Passage cells when they reach 80-90% confluency.

-

To passage, aspirate the culture medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete culture medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following 5-HT2C receptor activation. This compound is used to antagonize this effect.

Experimental Workflow:

Materials:

-

CHO-K1/5-HT2C or HEK293/5-HT2C cells

-

Black, clear-bottom 96-well cell culture plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Serotonin (5-HT)

-

This compound

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

-

Seed cells into a 96-well plate at a density of 40,000-60,000 cells/well and incubate overnight.

-

Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then dilute in Assay Buffer to a final concentration of 2-5 µM.

-

Aspirate the culture medium from the wells and add 100 µL of the dye loading solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

Prepare serial dilutions of this compound in Assay Buffer. A suitable concentration range to test would be from 10 pM to 1 µM to generate a full inhibition curve around the known IC50 of 10 nM.

-

After incubation, wash the cells twice with 100 µL of Assay Buffer.

-

Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells and incubate at room temperature for 15-30 minutes.

-

Prepare a 5X stock solution of serotonin in Assay Buffer. The final concentration should be around the EC80 for serotonin in your cell line (typically in the low nanomolar range).

-

Place the plate in the fluorescence plate reader.

-

Program the instrument to measure baseline fluorescence for 10-20 seconds, then inject 25 µL of the 5X serotonin solution.

-

Continue to measure fluorescence for at least 60-90 seconds to capture the peak calcium response.

-

Analyze the data by calculating the change in fluorescence (ΔF) from baseline. Plot the percentage inhibition of the serotonin response against the concentration of this compound to determine the IC50 value.

ERK Phosphorylation Assay

This assay measures the activation of the downstream ERK/MAPK pathway. As an antagonist, this compound will inhibit serotonin-induced ERK phosphorylation.

Experimental Workflow:

Materials:

-

CHO-K1/5-HT2C or HEK293/5-HT2C cells

-

96-well or 6-well cell culture plates

-

Serum-free culture medium

-

Serotonin (5-HT)

-

This compound

-

Cell lysis buffer

-

Phospho-ERK1/2 (p-ERK) and Total ERK1/2 antibodies

-

Detection reagents (e.g., for ELISA or Western Blot)

Procedure:

-

Seed cells in the appropriate culture plates and allow them to adhere.

-

Once cells reach ~80% confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal ERK activation.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Pre-treat the cells with the this compound dilutions or vehicle for 30-60 minutes.

-